Alcohol de propargil-PEG14

Descripción general

Descripción

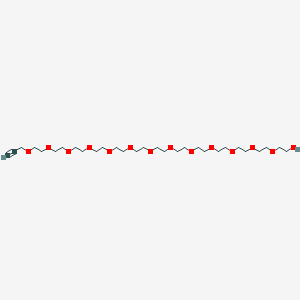

Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of propargyl alcohols and propargyl amines has contributed significantly to the synthesis of bioactive heterocycles . Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations . The nucleophilic nature of the triple bond and electrophilic nature of furnished carbocations from propargyl alcohols and propargyl amines makes these intermediates highly reactive and useful for the synthesis of various heterocycles .Molecular Structure Analysis

Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol and a molecular formula of C29H56O14 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG14-alcohol can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of a larger class of reactions known as propargylic substitution reactions .Physical And Chemical Properties Analysis

Propargyl-PEG14-alcohol has a molecular weight of 628.8 g/mol . It is soluble in water, DMSO, DMF, DCM . Its density is 1.032 at 20℃ .Aplicaciones Científicas De Investigación

Síntesis de Poli(etilenglicol) Heterobifuncional

El alcohol de propargil-PEG14 se utiliza en la síntesis de derivados de poli(etilenglicol) (PEG) heterobifuncionales con terminación de propargil {svg_1}. Estos derivados tienen grupos terminales hidroxilo, carboxilo, mercapto o hidrazida {svg_2}. El método es simple pero altamente eficiente, y puede ser útil para el desarrollo de bioconjugados basados en PEG para una variedad de aplicaciones biomédicas {svg_3}.

Creación de Polímeros Biofuncionales

El compuesto se utiliza en la creación de polímeros biofuncionales para aplicaciones médicas {svg_4}. Debido a su baja toxicidad, buena hidrofilicidad, excelente biocompatibilidad y biodegradabilidad, el PEG se puede utilizar como un material prometedor en aplicaciones biomédicas como la modificación de proteínas, conjugados PEG-fármaco, micelas poliméricas y materiales de andamiaje 3D en ingeniería de tejidos y medicina regenerativa {svg_5}.

Síntesis de Polímeros Conjugados y Nanoestructurados

El this compound se utiliza en la síntesis de polímeros de poli(alcohol de propargil) (poli-PGA) π-conjugados y coloreados {svg_6}. Estos polímeros se preparan mediante la polimerización del monómero de alcohol de propargil (PGA) en diferentes medios bajo la acción de fotones de alta energía, rayos γ, sin el uso de catalizadores {svg_7}.

Desarrollo de Dispositivos Electrónicos y Alcance Biomédico

Los polímeros sintetizados tienen aplicaciones en dispositivos electrónicos y alcances biomédicos {svg_8}. Tienen huecos de banda óptica en el rango de 2.85–3.50 eV y conductividad en el rango de 2.45×10−6 a 9.43×10−7 dependiendo de las condiciones de polimerización y los medios utilizados {svg_9}.

Creación de Polímeros Nanoestructurados

El compuesto se utiliza en la creación de polímeros nanoestructurados en forma de nanoesferas, nanoestrellas y nanorredes dependiendo de las condiciones de polimerización {svg_10}. Estas nanoestructuras tienen aplicaciones potenciales en diversos campos como la nanomedicina y la nanotecnología {svg_11}.

Reacción de Sustitución Propargílica Catalítica

El this compound se puede utilizar en la reacción de sustitución propargílica catalítica {svg_12}. Esta reacción es una reacción de sustitución propargílica fundamental que se desarrolló en 1972, que implicó cobalto como promotor estequiométrico {svg_13}. La sustitución catalítica directa de alcoholes propargílicos fue un método altamente deseable para el desarrollo {svg_14}.

Mecanismo De Acción

Target of Action

Propargyl-PEG14-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of Propargyl-PEG14-alcohol are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via a process known as copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG14-alcohol involves the formation of a stable triazole linkage through a reaction between the propargyl group and azide-bearing compounds or biomolecules . This reaction is facilitated by copper catalysis, a process known as Click Chemistry .

Biochemical Pathways

The biochemical pathway primarily affected by Propargyl-PEG14-alcohol is the propargylic substitution reaction . This reaction involves the displacement of the propargylic alcohol, which is a sought-after method in organic synthesis . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of the action of Propargyl-PEG14-alcohol is the formation of a stable triazole linkage . This linkage is formed when the propargyl group in the compound reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . The formation of this linkage can enable further synthetic transformations, contributing to the creation of complex molecular structures essential in drug development .

Action Environment

The action of Propargyl-PEG14-alcohol can be influenced by various environmental factors. For instance, the temperature has a pronounced effect on the reaction yield of the propargylic substitution reaction . Furthermore, the hydrophilic PEG spacer in the compound enhances its solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability could be influenced by the hydration level of its environment.

Safety and Hazards

Direcciones Futuras

The development of synthetic methodologies for the synthesis of allenes by direct transformation of propargyl alcohols has attracted considerable attention among organic chemistry researchers . This could open up new possibilities for the use of Propargyl-PEG14-alcohol in a variety of biomedical applications .

Análisis Bioquímico

Biochemical Properties

Propargyl-PEG14-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The hydroxyl group in Propargyl-PEG14-alcohol allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages that are crucial for various biochemical processes .

Cellular Effects

Propargyl-PEG14-alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through Click Chemistry allows it to be used in labeling and tracking cellular components, thereby affecting cell function . Additionally, Propargyl-PEG14-alcohol has been shown to have cytotoxic activity against certain cell lines, indicating its potential use in targeted therapies .

Molecular Mechanism

At the molecular level, Propargyl-PEG14-alcohol exerts its effects through the formation of stable triazole linkages via copper-catalyzed azide-alkyne Click Chemistry. This reaction involves the binding of the propargyl group to azide-bearing biomolecules, resulting in the formation of a stable triazole ring . This mechanism allows Propargyl-PEG14-alcohol to be used in various biochemical applications, including drug delivery and molecular imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG14-alcohol can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that Propargyl-PEG14-alcohol can maintain its activity over extended periods, making it a reliable tool for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of Propargyl-PEG14-alcohol vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . It is important to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .

Metabolic Pathways

Propargyl-PEG14-alcohol is involved in various metabolic pathways, including those related to its degradation and excretion. The compound is metabolized by enzymes such as cytochrome P450, which facilitates its breakdown and removal from the body . This metabolic process ensures that Propargyl-PEG14-alcohol does not accumulate to toxic levels in the body .

Transport and Distribution

Within cells and tissues, Propargyl-PEG14-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within aqueous environments . This property allows Propargyl-PEG14-alcohol to reach its target sites effectively and exert its biochemical effects .

Subcellular Localization

Propargyl-PEG14-alcohol is localized within specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . This subcellular localization is crucial for the compound’s function in various biochemical processes .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O14/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1,30H,3-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQVNIRDMQKBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32199-97-6 | |

| Record name | 2-Propyn-1-ol, reaction product with 1-2.5 moles of oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)